4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound characterized by the presence of a tetrazole ring linked to a benzene sulfonamide moiety. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, materials science, and biochemistry. The tetrazole ring is particularly notable for its stability and versatility in chemical reactions, making it a valuable component in drug design and synthesis.
The compound's Chemical Abstracts Service (CAS) Registry Number is 189063-54-5. It falls under the classification of sulfonamides, which are known for their biological activity, particularly as antibacterial agents. The tetrazole component enhances the compound's pharmacological properties, contributing to its investigation as a potential therapeutic agent.
The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield consistency. Utilizing catalysts can further enhance the efficiency of the synthesis process.
The molecular structure of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can be described as follows:
The presence of both functional groups contributes to its unique chemical reactivity and biological properties.
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical transformations:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide primarily involves its interaction with biological targets:
This dual mode of action makes it a candidate for further exploration in drug development.
These properties are critical for its application in pharmaceuticals and materials science.
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several significant applications:
The core compound, 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, follows IUPAC naming conventions that prioritize functional group hierarchy and ring numbering. The parent structure is benzene, where position 1 is occupied by a sulfonamide group (–SO₂NH₂) and position 4 by a tetrazole ring. The tetrazole moiety is explicitly denoted as 2H-tetrazol-5-yl to specify the prototropic tautomer (see Table 1) [2] [6].
Isomeric variations arise from:
Table 1: Isomeric and Derivative Forms
Compound Name | Substitution Pattern | CAS/Identifier | Key Structural Feature |
---|---|---|---|
4-(2H-tetrazol-5-yl)benzene-1-sulfonamide | para-substituted benzene | Not specified | Parent compound |
4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride | para-substituted benzene | 924964-20-5 | Synthetic intermediate |
3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide | meta-disubstituted benzene | WO2016210215A1 | Dual sulfonamide groups |
4'-methyl-2-(2H-tetrazol-5-yl)[1,1'-biphenyl]-3-sulfonamide | Biphenyl system | 118257367 | Sterically hindered conformation |
The tetrazole ring exhibits dynamic tautomerism, influencing electronic distribution and biological interactions. Two primary tautomers dominate:
Computational studies reveal that the 2H-tautomer is energetically favored by 3–5 kcal/mol in sulfonamide hybrids due to resonance stabilization between the tetrazole anion and sulfonamide group. Natural Bond Orbital (NBO) analysis confirms greater electron delocalization in the 2H-form, amplifying its dipole moment (~5.2 D) compared to the 1H-form (~3.8 D) . This preference is critical for biological activity; for example, angiotensin-II receptor antagonists require the 2H-tautomer for optimal target binding .
Table 2: Tautomeric Metrics of 4-(Tetrazol-5-yl)benzenesulfonamide
Tautomer | Relative Energy (kcal/mol) | Dipole Moment (D) | Dominant Role in Biological Systems |
---|---|---|---|
1H-tetrazole | +3.2 | 3.8 | Hydrogen-bond donor |
2H-tetrazole | 0.0 (reference) | 5.2 | Hydrogen-bond acceptor |
X-ray diffraction and DFT analyses reveal key conformational features:
Table 3: Crystallographic Parameters of Key Fragments
Structural Element | Bond Length (Å) | Bond Angle (°) | Torsional Flexibility |
---|---|---|---|
Tetrazole ring (C–N) | 1.32–1.35 | 105–108 | Rigid (rotation barrier: ~8 kcal/mol) |
Sulfonamide (S=O) | 1.42–1.45 | 119–121 | Moderate (S–N rotation: ~3 kcal/mol) |
Benzene–tetrazole linkage | 1.47–1.49 | 120 | Limited (dihedral <15°) |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near sulfonamide oxygen (max. electrostatic potential: −45 kcal/mol) and electrophilic zones at tetrazole N₂ (max. potential: +32 kcal/mol). This polarity governs supramolecular assembly and inhibitor binding, as demonstrated in metallo-β-lactamase inhibitors where S=O···Zn²⁺ coordination occurs [1] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3